1-Amino-3-(5-bromothiophen-2-yl)propan-2-one
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Overview
Description
1-Amino-3-(5-bromothiophen-2-yl)propan-2-one is an organic compound with the molecular formula C7H8BrNOS and a molecular weight of 234.11 g/mol . This compound features a brominated thiophene ring attached to a propanone backbone, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(5-bromothiophen-2-yl)propan-2-one typically involves the bromination of thiophene followed by a series of reactions to introduce the amino and propanone groups. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Formation of Propanone Derivative: The brominated thiophene is then reacted with a suitable propanone derivative under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and subsequent reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(5-bromothiophen-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and various substituted thiophene compounds .
Scientific Research Applications
1-Amino-3-(5-bromothiophen-2-yl)propan-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and pharmaceuticals.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 1-Amino-3-(5-bromothiophen-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
1-(5-Bromothiophen-2-yl)propan-1-one: Similar structure but lacks the amino group.
3-{[(5-bromothiophen-2-yl)methyl]amino}-1-(pyrrolidin-1-yl)propan-1-one: Contains additional functional groups and exhibits different reactivity.
Uniqueness: 1-Amino-3-(5-bromothiophen-2-yl)propan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its brominated thiophene ring and amino-propanone backbone make it a versatile intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C7H8BrNOS |
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Molecular Weight |
234.12 g/mol |
IUPAC Name |
1-amino-3-(5-bromothiophen-2-yl)propan-2-one |
InChI |
InChI=1S/C7H8BrNOS/c8-7-2-1-6(11-7)3-5(10)4-9/h1-2H,3-4,9H2 |
InChI Key |
VATZWHIFKVZJFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CC(=O)CN |
Origin of Product |
United States |
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